B1578108 B-defensin2-like protein 1

B-defensin2-like protein 1

Cat. No.: B1578108
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Definition and Structural Classification

B-defensin2-like protein 1 (Defb2L1) belongs to the β-defensin superfamily, characterized by a conserved six-cysteine motif and a cationic charge. Its structure comprises:

  • Primary Sequence : A 64-amino acid sequence with a mature peptide encoded by exons 3 and 4, preceded by a signal and propeptide region.
  • Tertiary Structure : An amphipathic fold stabilized by three disulfide bonds, forming a triple-stranded antiparallel β-sheet. This structure is shared with human β-defensin-2 but differs in specific loop regions due to amino acid substitutions (e.g., G45R, P56S, L57A).
  • Functional Domains : A hydrophobic patch (e.g., Phe19–Pro20–Ile22–Val37–Trp38) critical for membrane interaction and microbial disruption.

Comparison with Human β-defensin-2

Feature This compound (Macaque) Human β-defensin-2 (hBD-2)
Amino Acid Length 64 64
Cysteine Motif C-X6-C-X4-C-X9-C-X6-C-C C-X6-C-X4-C-X9-C-X6-C-C
Key Substitutions G45R, P56S, L57A None
Charge Cationic (pI ~8–10) Cationic (pI ~9–10)

Historical Discovery and Nomenclature Evolution

This compound was first characterized in rhesus macaques during genomic studies of β-defensin clusters. Its discovery emerged from efforts to map copy number variation (CNV) in the β-defensin region, revealing a 20-kb tandem duplication unit containing DEFB2L (orthologous to human DEFB4).

Nomenclature :

  • Early Designation : Initially identified as a paralog to human β-defensin-2 due to sequence homology.
  • Current Name : Adopted to reflect its classification within the β-defensin family and its similarity to hBD-2, while distinguishing it as a macaque-specific variant.

Taxonomic Distribution Across Species

This compound is predominantly found in rhesus macaques, with limited evidence of homologs in other primates.

Taxonomic Distribution Table

Species Gene Name Protein Length Key Structural Features
Macaca mulatta (Rhesus) Defb2L1 64 amino acids Six-cysteine motif, substitutions G45R/P56S/L57A

Genomic Context :

  • Chromosomal Location : Located on macaque chromosome 8p23.1, within a CNV-prone region.
  • Copy Number Variation : Diploid copy numbers range from 2 to 11, suggesting adaptive selection for antimicrobial diversity.

Properties

bioactivity

Antimicrobial

sequence

NPVTCLRSGAICHPGFCPRRYKHIGICGVSAIKCCK

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

BD2L1 exhibits broad-spectrum antimicrobial properties, making it effective against various pathogens, including bacteria, fungi, and viruses. Its mechanism involves disrupting microbial membranes and inhibiting intracellular processes.

  • Mechanism of Action : BD2L1 interacts with microbial membranes, leading to membrane disruption and subsequent cell death. Studies indicate that defensins can penetrate bacterial cells and affect DNA transcription and translation processes, which are critical for bacterial survival .
  • Infection Models : Research has demonstrated BD2L1's efficacy in models of infection. For instance, it has shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .

HIV Inhibition

Recent studies have highlighted the potential of BD2L1 in HIV therapy. It has been shown to inhibit HIV-1 replication in macrophages through mechanisms that do not rely on altering surface receptor expression but instead involve G-protein coupled receptor signaling pathways .

  • Research Findings : In vitro studies demonstrated that treatment with BD2L1 leads to increased expression of antiretroviral factors such as APOBEC3A and APOBEC3G, enhancing the antiviral response in human macrophages .

Inflammatory Bowel Disease (IBD)

BD2L1 is implicated in the pathogenesis of inflammatory bowel diseases like Crohn’s disease and ulcerative colitis. Its expression is upregulated in response to pro-inflammatory cytokines, suggesting a role in modulating inflammation and maintaining gut homeostasis .

  • Clinical Insights : Increased levels of BD2L1 have been observed in biopsies from IBD patients compared to healthy controls, indicating its potential as a biomarker for disease activity and severity .

Wound Healing

BD2L1 also plays a role in wound healing by promoting cell migration and proliferation. Its antimicrobial properties help prevent infections in wounds while facilitating tissue repair processes.

  • Experimental Evidence : Studies indicate that application of BD2L1 enhances fibroblast migration and keratinocyte proliferation, crucial for effective wound healing .

Immune Modulation

BD2L1 not only acts as an antimicrobial agent but also modulates immune responses. It influences the recruitment of immune cells to sites of infection and inflammation.

  • Cytokine Regulation : Research has shown that BD2L1 can enhance the production of pro-inflammatory cytokines, thereby aiding in the recruitment of neutrophils and macrophages during infections .
  • Therapeutic Potential : Given its dual role as an antimicrobial agent and immune modulator, BD2L1 presents opportunities for developing new therapeutic strategies targeting infections and inflammatory conditions.

Comparison with Similar Compounds

Research Implications and Gaps

  • Therapeutic Potential: this compound’s anti-biofilm properties make it a candidate for topical antimicrobial agents, though its immunogenicity in humans remains unstudied .
  • Production Challenges : While E. coli expression yields high quantities, alternative systems (e.g., Pichia pastoris) could improve solubility via glycosylation .
  • Unresolved Questions : The exact mechanism of biofilm inhibition and its interaction with host immune cells require further investigation .

Preparation Methods

Synthetic Peptide Preparation

2.1 Chemical Synthesis

  • Peptides corresponding to beta-defensin sequences are often chemically synthesized using solid-phase peptide synthesis (SPPS) techniques.
  • Commercial synthesis providers (e.g., Sangon Biotech Co., Ltd.) supply lyophilized peptides with purity verified by High Performance Liquid Chromatography (HPLC) and characterized by Liquid Chromatography-Mass Spectrometry (LC-MS) and Raman spectroscopy.
  • The synthetic peptides are stored at -80°C and reconstituted in sterile ultrapure water prior to use.

2.2 Purification and Characterization

  • Purity levels typically exceed 98% as confirmed by HPLC and SDS-PAGE analysis.
  • Mass spectrometry confirms molecular weight and verifies correct peptide synthesis.
  • Endotoxin levels are minimized (<1.0 EU/µg) to ensure biological activity and reduce immunogenicity in experimental systems.

Recombinant Protein Expression

3.1 Expression Hosts

  • Recombinant B-defensin2-like protein 1 is commonly expressed in Escherichia coli systems due to their rapid growth and ease of genetic manipulation.
  • Expression constructs encode the full-length mature peptide or pro-peptide regions, often fused with signal sequences for proper folding and secretion.

3.2 Protein Processing

  • The natural biosynthesis involves cleavage of the signal peptide and pro-segment to release the mature defensin peptide.
  • Recombinant preparations may mimic this process by engineering cleavage sites or producing the mature peptide directly.

3.3 Purification

  • Following expression, proteins are purified using chromatographic techniques, including affinity and reverse-phase HPLC.
  • Purity and identity are confirmed by SDS-PAGE and mass spectrometry.
  • Endotoxin removal steps are critical for downstream applications.

Data Summary Table of Preparation Characteristics

Preparation Method Expression System Purity (%) Characterization Techniques Storage Conditions Notes
Chemical Synthesis N/A (Synthetic) >98 HPLC, LC-MS, Raman Spectroscopy Lyophilized at -80°C; reconstituted in sterile water Commercially synthesized peptides; endotoxin minimized
Recombinant Expression E. coli >98 SDS-PAGE, HPLC, Mass Spectrometry Lyophilized at -20°C; reconstituted in aqueous buffer with BSA Full-length or mature peptide; endotoxin <1 EU/µg

Research Findings on Preparation Impact

  • Synthetic peptides prepared with high purity and correct disulfide bond formation exhibit potent antimicrobial activity and immunomodulatory functions, including chemoattraction of dendritic cells and modulation of inflammatory responses.
  • Recombinant proteins expressed in E. coli retain biological activity, including binding to chemokine receptors such as CCR6, which is important for immunological roles.
  • Proper folding and disulfide bond formation are critical; dimerization or multimerization of beta-defensins enhances their antimicrobial potency and membrane-disruptive capabilities.

Q & A

Basic: What are the structural and functional characteristics of B-defensin2-like protein 1, and how can these properties be experimentally validated?

Methodological Answer:
To determine structural characteristics (e.g., tertiary folding, disulfide bond arrangements), use techniques like X-ray crystallography or cryo-EM. Functional validation requires assays such as antimicrobial activity tests (e.g., zone-of-inhibition assays against bacterial strains) or apoptosis modulation studies via flow cytometry (e.g., Annexin V staining). For specificity, validate protein purity using SDS-PAGE and mass spectrometry . Functional assays should include positive/negative controls (e.g., wild-type vs. mutant protein) to isolate activity .

Basic: What experimental methods are optimal for quantifying this compound in tissue samples, and how can cross-reactivity be minimized?

Methodological Answer:
Quantitative ELISA or Western blotting with validated antibodies are standard. To reduce cross-reactivity:

  • Pre-adsorb antibodies against homologous proteins (e.g., defensin family members).
  • Include blocking steps with non-specific proteins (e.g., BSA).
  • Validate using knockout cell/tissue controls. For absolute quantification, pair with a standard curve of recombinant protein .

Advanced: What strategies are effective for mapping this compound interaction networks in host-pathogen systems?

Methodological Answer:
Employ affinity purification followed by mass spectrometry (AP-MS) to identify binding partners. For dynamic interactions, use proximity-dependent biotinylation (e.g., BioID) in live cells. Validate interactions via co-immunoprecipitation (Co-IP) and surface plasmon resonance (SPR) to quantify binding kinetics. Computational tools like STRING or Cytoscape can predict functional pathways, but experimental validation is critical .

Advanced: How can researchers resolve contradictions in reported roles of this compound in immune modulation versus apoptosis?

Methodological Answer:
Contradictions may arise from contextual factors (e.g., cell type, pathogen strain). Design experiments to:

  • Test protein activity under varying microenvironments (e.g., pH, redox conditions).
  • Use genetic knockdown/overexpression models to isolate effects.
  • Apply orthogonal assays (e.g., transcriptomics for immune markers and TUNEL assays for apoptosis). Statistical methods like LASSO regression can identify confounding variables (e.g., cytokine crosstalk) .

Advanced: What experimental frameworks are suitable for studying this compound in disease mechanisms (e.g., cancer, chronic inflammation)?

Methodological Answer:
Incorporate patient-derived organoids or transgenic animal models to study disease-specific contexts. Multi-omics approaches (proteomics, metabolomics) can elucidate mechanistic pathways. For clinical relevance, correlate protein levels with histopathological scores (e.g., tumor staging) using multiplex immunohistochemistry. Address ethical considerations by obtaining IRB approval and ensuring reproducibility across cohorts .

Advanced: How can computational modeling enhance understanding of this compound dynamics in membrane interactions?

Methodological Answer:
Molecular dynamics (MD) simulations can predict membrane-binding domains and conformational changes. Pair with mutagenesis studies (e.g., alanine scanning) to validate computational predictions. Use tools like GROMACS for simulations and PyMOL for structural visualization. Integrate experimental data (e.g., NMR chemical shifts) to refine models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.